2-amino-3-(2,6-dichlorophenyl)propanoic Acid
CAS No.: 110300-03-3
VCID: VC0009612
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-amino-3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is also known by several synonyms, including 2,6-dichloro-DL-phenylalanine . The compound is identified by the PubChem CID 3507237 . Its computed descriptors include the IUPAC name 2-amino-3-(2,6-dichlorophenyl)propanoic acid, InChI string InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14), and SMILES string C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl . This compound can undergo chemical reactions such as oxidation, reduction, and substitution. Oxidation can convert the amino group into nitroso or nitro derivatives, while reduction can produce amines or other reduced derivatives. The chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). 2-amino-3-(2,6-dichlorophenyl)propanoic acid has applications in chemistry, biology, and industry. It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. In biological studies, it can be used to study enzyme-substrate interactions and protein synthesis. Additionally, it may be used in the production of specialty chemicals and materials. Similar compounds include 2-amino-3-(4-chlorophenyl)propanoic acid and 2-amino-3-(2,4-dichlorophenyl)propanoic acid, which exhibit different chemical and biological properties due to the varying positions of chlorine atoms. Another related compound is (R)-2-Amino-3-(2,6-difluorophenyl)propanoic acid . |
---|---|
CAS No. | 110300-03-3 |
Product Name | 2-amino-3-(2,6-dichlorophenyl)propanoic Acid |
Molecular Formula | C9H9Cl2NO2 |
Molecular Weight | 234.08 g/mol |
IUPAC Name | 2-amino-3-(2,6-dichlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Standard InChIKey | LWFYNRYRKMEIIJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl |
PubChem Compound | 3507237 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume